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An in-depth technical guide on the core pharmacological profile of Anisodine hydrobromide,

designed for researchers, scientists, and drug development professionals.

Abstract
Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is a

non-specific muscarinic acetylcholine receptor antagonist with a range of therapeutic

applications.[1][2] Primarily utilized in China, its pharmacological profile is characterized by

anticholinergic, neuroprotective, anti-inflammatory, and vasodilatory properties.[1][3][4] This

document provides a comprehensive overview of its mechanism of action, pharmacodynamics,

pharmacokinetics, and safety profile, supported by quantitative data, detailed experimental

protocols, and visual diagrams of key pathways and workflows. Anisodine hydrobromide acts

by competitively blocking muscarinic receptors in both the central and peripheral nervous

systems, leading to effects such as improved microcirculation, reduction of muscle spasms,

and neuroprotection against ischemic injury.[1][4] It has demonstrated clinical efficacy in

treating conditions like acute ischemic stroke and septic shock.[4][5] This guide synthesizes

current research to serve as a technical resource for professionals in the field of pharmacology

and drug development.

Introduction
Anisodine hydrobromide, also known as 654-2, is a tropane alkaloid extracted from the roots

of Anisodus tanguticus, a medicinal plant from the Solanaceae family.[1][6] It was developed to

improve the chemical instability of its parent compound, anisodine.[2] Structurally similar to
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other belladonna alkaloids like atropine and scopolamine, it functions as an anticholinergic

agent.[7][8] However, it possesses a distinct pharmacological profile, notably exhibiting lower

toxicity than atropine while being able to penetrate the blood-brain barrier more effectively than

scopolamine.[6] Its primary clinical applications are in the management of vascular and

neurological conditions, including cerebral infarction, septic shock, and certain ophthalmic

diseases.[1][4][5]

Mechanism of Action
Primary Mechanism: Muscarinic Receptor Antagonism
The principal mechanism of action for Anisodine hydrobromide is its function as a non-

specific, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2] By binding

to these receptors on cells in the central and peripheral nervous systems, it prevents the

neurotransmitter acetylcholine from exerting its excitatory effects.[1][3] This blockade interrupts

nerve impulse transmission associated with cholinergic pathways.[2][7]

Studies have shown that Anisodine hydrobromide interacts with all five muscarinic receptor

subtypes (M1-M5).[9][10] In models of cerebral ischemia, it has been shown to reduce the

exacerbated expression of M1, M2, M4, and M5 receptors in hypoxic brain tissue.[9] The

neuroprotective effects appear to be particularly linked to the modulation of the M2 subtype.[9]

[10] Its antagonism of M3 receptors in the sphincter pupillae muscles of the eye leads to

muscle relaxation and subsequent pupil dilation (mydriasis).[3]

Downstream Signaling and Cellular Effects
The antagonism of mAChRs initiates a cascade of downstream cellular effects that contribute

to its therapeutic actions:

Neuroprotection: In the context of ischemic stroke, Anisodine hydrobromide's effects are

linked to the inhibition of neuronal apoptosis, prevention of excessive calcium (Ca2+) influx,

and anti-oxidative damage.[4][11] It has also been shown to activate the ERK1/2 signaling

pathway, which is crucial for cell survival and differentiation.[4][11]

Anti-inflammatory Action: The compound exhibits anti-inflammatory properties by inhibiting

the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-

alpha (TNF-α) and interleukin-6 (IL-6), particularly in models of septic shock.[3][5]
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Improved Microcirculation: Anisodine hydrobromide possesses vasodilatory properties and

improves microcirculation by reducing vascular resistance.[1] This action is vital for its

efficacy in treating both cerebrovascular diseases and septic shock.[1][5] It may also have

weak α1-adrenoceptor blocking properties, which could contribute to its effects on

circulation.[7]
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Caption: Proposed neuroprotective signaling pathway of Anisodine hydrobromide.

Pharmacodynamics
The pharmacodynamic effects of Anisodine hydrobromide are a direct result of its

anticholinergic properties.

Central Nervous System: It can cross the blood-brain barrier, exerting neuroprotective effects

in conditions like acute ischemic stroke.[6][11] Clinical meta-analyses have shown that

treatment with Anisodine hydrobromide significantly improves neurological outcomes, as
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measured by the National Institutes of Health Stroke Scale (NIHSS) and modified Rankin

Scale (mRS).[4]

Cardiovascular System: In conscious dogs, intravenous doses of 0.4 mg/kg and higher lead

to a significant increase in heart rate and a shortening of PR and QTCV intervals.[2] At

higher doses (1.6 mg/kg and above), it can also cause a transient increase in diastolic and

mean blood pressure.[2]

Ocular Effects: Topical or systemic administration causes mydriasis, which is useful for

ophthalmic examinations.[3]

Septic Shock: In animal models of septic shock, Anisodine hydrobromide improves both

macro- and microcirculatory hemodynamics, restores blood flow, reduces heart rate, and

suppresses the interaction between leukocytes and the endothelium.[5]

Parameter Drug IC50 (ng/mL)
Relative
Potency

Source

Muscarinic

Receptor

Antagonism

Anisodine 10.15 Base [12]

Anisodamine 5.30 ~1.9x Anisodine [12]

Scopolamine 0.24 ~42x Anisodine [12]

Atropine 0.05 ~203x Anisodine [12]

Table 1: In Vitro Muscarinic Receptor Antagonism (ic-ELISA).
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Outcome
Measure

Result
95%
Confidence
Interval

Significance
(p-value)

Source

NIH Stroke Scale MD = -1.53 (-1.94, -1.12) < 0.00001 [4]

Modified Rankin

Scale
MD = -0.89 (-0.97, -0.81) < 0.00001 [4]

Barthel Index MD = 10.65 (4.30, 17.00) 0.001 [4]

Clinical Efficacy RR = 1.2 (1.08, 1.34) 0.001 [4]

Table 2: Summary of Clinical Efficacy in Acute Ischemic Stroke (Meta-Analysis Data). MD:
Mean Difference; RR: Risk Ratio.

Pharmacokinetics
The pharmacokinetic profile of Anisodine hydrobromide is characterized by rapid absorption

and wide distribution.

Absorption: Oral administration is absorbed rapidly and completely.[7] In rats, the time to

maximum plasma concentration (Tmax) after oral administration is within 0.5 hours.[13] For

acute conditions like stroke, intravenous injection is preferred for a rapid onset of action,

typically within 15 to 30 minutes.[1]

Distribution: The drug is rapidly and extensively distributed to various tissues.[6] Following

intravenous injection in rats, the highest concentrations are found in the kidney and stomach,

with the lowest concentrations in the brain and fat.[14] This distribution pattern appears to be

correlated with organ blood flow.[14] Despite lower relative concentrations, it effectively

penetrates the blood-brain barrier.[6]

Metabolism: Anisodine hydrobromide is metabolized into several compounds. In rats,

identified metabolites include norscopine, scopine, hydroxyanisodine, and anisodine N-

oxide.[2] Its metabolism may be affected by drugs that induce or inhibit cytochrome P450

enzymes.[1]

Elimination: Plasma elimination is rapid, and studies in dogs show no evidence of

accumulation with single dosing.[14]
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Parameter
0.1 mg/kg
Dose

0.3 mg/kg
Dose

0.9 mg/kg
Dose

Source

Cmax (ng/mL) 43.3 ± 8.6 117.9 ± 40.2 348.6 ± 40.0 [14]

AUC0-t

(ng·h/mL)
35.9 ± 6.6 159.6 ± 56.6 443.3 ± 50.3 [14]

t1/2z (h) 0.9 ± 0.3 1.5 ± 0.9 1.1 ± 0.2 [14]

Vz (10⁵ L/kg) 24.6 ± 7.0 37.0 ± 18.5 31.3 ± 4.3 [14]

Clz (10⁵ L/(h·kg)) 20.9 ± 5.3 17.9 ± 7.6 19.4 ± 2.2 [14]

Table 3: Pharmacokinetic Parameters of Anisodine Hydrobromide in Beagle Dogs (Single IV
Administration). Note: The reported values for volume of distribution (Vz) and clearance (Clz) in

the source abstract appear unusually high and may reflect a unit or typographical error in the
original publication.

Safety and Toxicology Profile
Anisodine hydrobromide is generally considered to be less toxic than other belladonna

alkaloids such as atropine.[6][8]

Adverse Effects: The most common adverse effects are extensions of its anticholinergic

activity, including dry mouth, blurred vision, tachycardia, and urinary retention.[1] In safety

pharmacology studies using dogs, cardiovascular and respiratory effects (increased heart

rate, accelerated breathing) were observed at intravenous doses of 0.4 mg/kg and higher,

while a dose of 0.1 mg/kg (closer to the human equivalent dose) showed no deleterious

effects.[2]

Drug Interactions: Co-administration with other anticholinergic agents can potentiate side

effects.[1] Cholinergic drugs, such as those used for Alzheimer's disease, may counteract its

therapeutic effects.[1]

Clinical Trial Safety: A meta-analysis of its use in acute ischemic stroke found no statistically

significant difference in the rate of adverse events between the Anisodine hydrobromide

group and control groups.[4]
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Key Experimental Methodologies
In Vivo Pharmacokinetic Analysis in Beagle Dogs
This protocol is designed to determine the pharmacokinetic profile following intravenous

administration.

Subjects: Healthy adult Beagle dogs.

Administration: A single intravenous injection of Anisodine hydrobromide is administered at

varying doses (e.g., 0.1, 0.3, and 0.9 mg/kg).[14]

Sample Collection: Blood samples are collected from the cephalic vein at predefined time

points (e.g., 5, 10, 20, 30, 45 minutes, and 1, 1.5, 3, 5, 7, 10 hours post-dose).[14] Plasma is

separated by centrifugation.

Bioanalysis: Plasma concentrations of Anisodine hydrobromide are quantified using a

validated High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) method.

[14]

Data Analysis: Pharmacokinetic parameters (Cmax, AUC, t1/2, Vz, Clz) are calculated from

the plasma concentration-time data using non-compartmental analysis via the statistical

moment method.[14]
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Caption: Experimental workflow for an in vivo pharmacokinetic study.

Septic Shock Model in Rats
This protocol evaluates the efficacy of Anisodine hydrobromide in a model of sepsis.

Model Induction: Septic shock is induced in rats via intravenous injection of

lipopolysaccharide (LPS) at a dose of 5 mg/kg.[5]
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Treatment: Following induction, animals are treated with Anisodine hydrobromide, typically

administered intravenously. Control groups receive vehicle or other drugs like atropine.[5]

Hemodynamic Monitoring: Mesenteric microcirculation is observed using intravital

microscopy to assess blood flow velocity and patterns. Macro-hemodynamics (mean arterial

pressure, heart rate) are also monitored.[5]

Biomarker Analysis: Plasma levels of key inflammatory cytokines, such as TNF-α and IL-6,

are measured using methods like ELISA to quantify the anti-inflammatory effect.[5]

Leukocyte-endothelium interactions are also analyzed via microscopy.[5]

Cerebral Ischemia Model (MCAO) in Rats
This protocol assesses the neuroprotective effects of the drug in a stroke model.

Model Induction: Ischemic stroke is induced using the Middle Cerebral Artery Occlusion

(MCAO) model in rats.[9][10]

Treatment: Anisodine hydrobromide is administered to the treatment group, while the

control group receives a vehicle.

Assessment: The neuroprotective effects are evaluated through multiple endpoints:

Histology: Immunohistochemistry is used to assess the expression of target proteins, such

as muscarinic receptor subtypes (M1-M5), in various brain regions (e.g., hippocampus,

cerebral arteries).[9][10]

Cellular Assays: In complementary in vitro hypoxia/reoxygenation models using neuronal

or glial cell lines, endpoints such as intracellular calcium levels, reactive oxygen species

(ROS) production, and apoptosis are measured.[9][10]

Conclusion
Anisodine hydrobromide is a multifaceted anticholinergic drug with a well-defined mechanism

of action centered on muscarinic receptor antagonism. Its favorable safety profile compared to

atropine, combined with its ability to cross the blood-brain barrier, makes it a valuable

therapeutic agent.[6] Its pharmacodynamic effects translate into significant clinical efficacy in
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the treatment of acute ischemic stroke and provide a strong rationale for its use in septic shock

and other circulatory disorders.[4][5] The comprehensive data presented in this guide on its

pharmacology, pharmacokinetics, and relevant experimental models should serve as a

valuable technical resource for ongoing research and development in the field. Further

investigation into its subtype-specific receptor interactions and downstream signaling pathways

may uncover additional therapeutic opportunities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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